1-(5-bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a unique bicyclo[1.1.1]pentane core, which is a small, three-dimensional, strained ring structure.
Preparation Methods
The synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and sulfonation reactions are typical, with reagents like bromine or sulfuric acid
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the development of new materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to bind to enzymes or receptors in a manner similar to natural substrates. This interaction can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct three-dimensional properties. Similar compounds include:
Cubanes: Known for their cubic structure and stability.
Adamantanes: Featuring a diamond-like framework, often used in antiviral drugs.
Other Bicycloalkanes: Such as bicyclo[2.2.2]octane, which also offers unique spatial characteristics.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
2770353-49-4 |
---|---|
Molecular Formula |
C12H13BrO3S |
Molecular Weight |
317.2 |
Purity |
95 |
Origin of Product |
United States |
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